

Application Notes and Protocols: Loading Dendritic Cells with FAM-OVA (257-264) Peptide

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Compound of Interest

Compound Name: Fam-ova (257-264)

Cat. No.: B15138986

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Introduction

Dendritic cells (DCs) are the most potent antigen-presenting cells (APCs) and play a crucial role in initiating and shaping adaptive immune responses.^{[1][2]} Their ability to capture, process, and present antigens to naive T cells makes them a central focus in the development of immunotherapies and vaccines against cancer and infectious diseases. The process of loading DCs with specific peptide epitopes, such as the OVA (257-264) peptide derived from ovalbumin, is a fundamental technique to study antigen-specific T cell activation and to develop targeted immunotherapeutic strategies.^{[3][4][5]} The OVA (257-264) peptide, with the amino acid sequence SIINFEKL, is a well-characterized MHC class I-restricted epitope that is recognized by OT-I CD8⁺ T cells. The conjugation of a fluorescent dye like carboxyfluorescein (FAM) to this peptide allows for the direct visualization and quantification of peptide uptake and loading efficiency by flow cytometry.

These application notes provide detailed protocols for loading dendritic cells with **FAM-OVA (257-264)** peptide, assessing DC activation, and subsequently measuring the proliferation of antigen-specific CD8⁺ T cells.

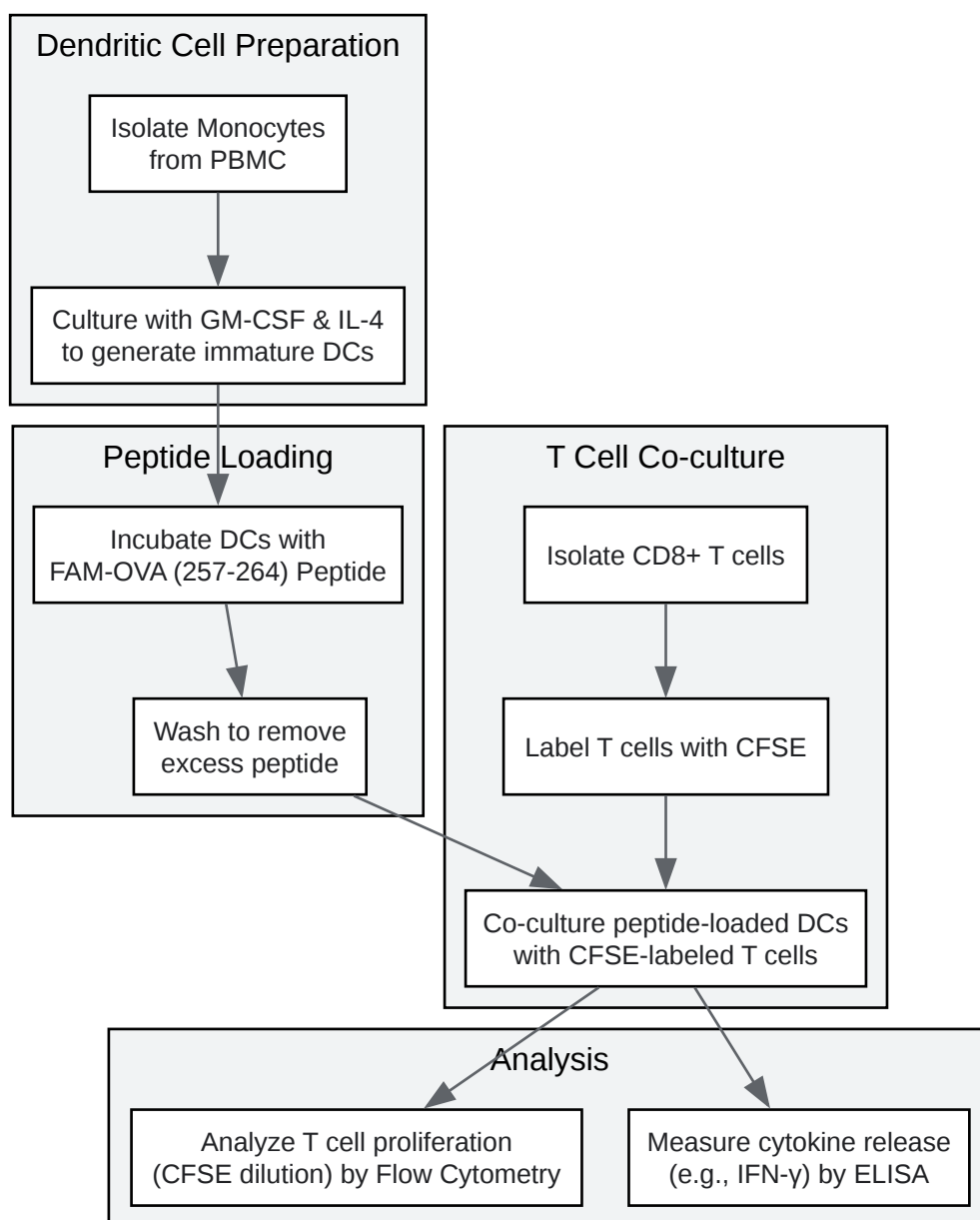
Core Principles

The fundamental principle behind this technique involves the incubation of immature or mature dendritic cells with the **FAM-OVA (257-264)** peptide. This peptide can be directly loaded onto

MHC class I molecules on the surface of the DCs. Following loading, these peptide-MHC I complexes can be recognized by the T cell receptor (TCR) on cognate CD8+ T cells, leading to T cell activation, proliferation, and effector functions. The use of FAM-labeled peptide enables researchers to monitor the efficiency of this loading process.

Experimental Workflows and Signaling Pathways

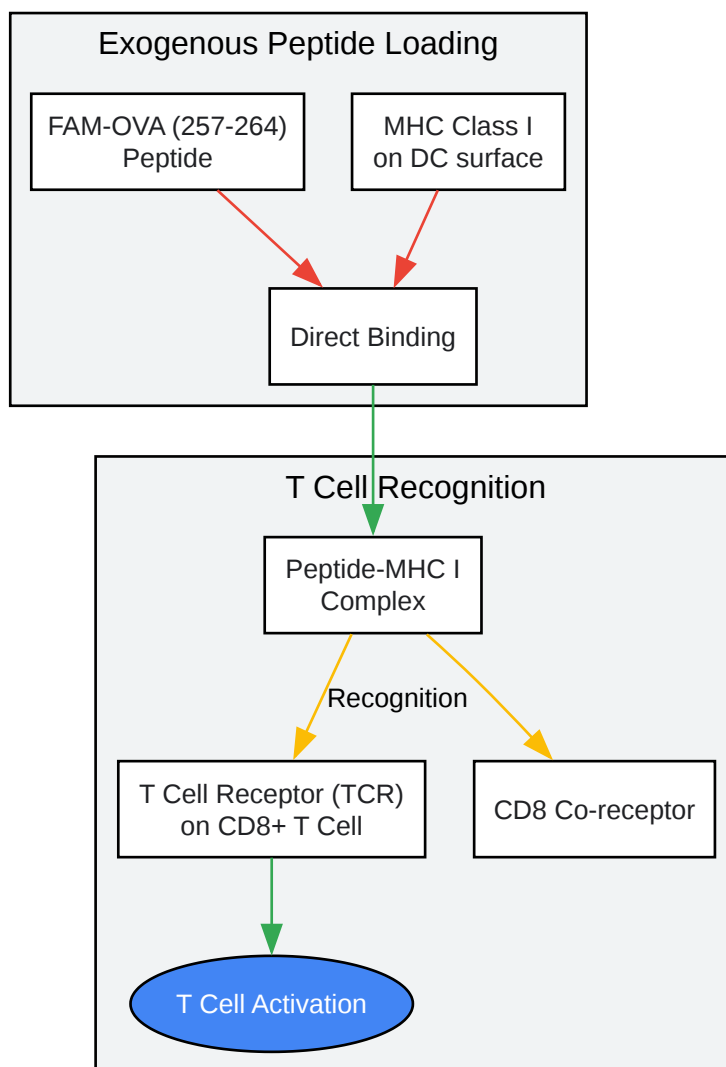
Dendritic Cell Loading and T Cell Activation Workflow



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Caption: Workflow for loading dendritic cells with peptide and subsequent T cell co-culture.

MHC Class I Antigen Presentation Pathway



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Caption: Simplified pathway of exogenous peptide loading onto MHC Class I and T cell recognition.

Detailed Experimental Protocols

Protocol 1: Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Recombinant Human GM-CSF
- Recombinant Human IL-4
- Ficoll-Paque PLUS
- CD14 MicroBeads

Procedure:

- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Isolate monocytes from PBMCs using CD14 MicroBeads according to the manufacturer's protocol.
- Culture the isolated monocytes in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, 50 ng/mL GM-CSF, and 20 ng/mL IL-4.
- Incubate the cells at 37°C in a 5% CO₂ incubator for 5-7 days to differentiate them into immature dendritic cells (iDCs).
- Optionally, mature the iDCs by adding a maturation cocktail (e.g., LPS, TNF- α , IL-1 β , and IL-6) for the final 24-48 hours of culture.

Protocol 2: Loading Dendritic Cells with FAM-OVA (257-264) Peptide

Materials:

- Immature or mature dendritic cells
- **FAM-OVA (257-264)** peptide (SIINFEKL)
- RPMI-1640 medium or serum-free medium
- Phosphate Buffered Saline (PBS)

Procedure:

- Harvest the dendritic cells and wash them with PBS.
- Resuspend the cells at a concentration of $1-5 \times 10^6$ cells/mL in RPMI medium.
- Add the **FAM-OVA (257-264)** peptide to the cell suspension at a final concentration ranging from 1 µg/mL to 10 µg/mL. The optimal concentration may need to be determined empirically.
- Incubate the cells with the peptide for 2-4 hours at 37°C in a 5% CO₂ incubator.
- After incubation, wash the cells twice with a large volume of RPMI medium or PBS to remove any unbound peptide.
- The peptide-loaded DCs are now ready for downstream applications, such as co-culture with T cells or analysis by flow cytometry.

Protocol 3: Analysis of Peptide Loading by Flow Cytometry

Materials:

- **FAM-OVA (257-264)** peptide-loaded dendritic cells
- Unloaded dendritic cells (negative control)
- Flow cytometry buffer (PBS with 1% BSA and 0.1% sodium azide)
- Antibodies against DC surface markers (e.g., CD11c, CD80, CD86, MHC Class II)

- Flow cytometer

Procedure:

- Resuspend the peptide-loaded and unloaded DCs in flow cytometry buffer.
- Stain the cells with fluorescently labeled antibodies against DC surface markers for 30 minutes on ice.
- Wash the cells twice with flow cytometry buffer.
- Resuspend the cells in flow cytometry buffer and acquire the data on a flow cytometer.
- Analyze the data by gating on the DC population (e.g., CD11c+) and measuring the fluorescence intensity in the FITC channel (for FAM) to determine the percentage of peptide-loaded cells and the mean fluorescence intensity (MFI).

Protocol 4: Dendritic Cell and T Cell Co-culture for Proliferation Assay

Materials:

- Peptide-loaded dendritic cells
- CD8+ T cells (e.g., from an OT-I transgenic mouse)
- Carboxyfluorescein succinimidyl ester (CFSE)
- Complete RPMI-1640 medium
- 96-well round-bottom plates

Procedure:

- Isolate CD8+ T cells from the spleen or lymph nodes of an OT-I mouse.
- Label the CD8+ T cells with CFSE according to the manufacturer's protocol. Typically, a concentration of 1-5 μM is used.

- Co-culture the CFSE-labeled CD8⁺ T cells with the peptide-loaded dendritic cells in a 96-well plate at a DC to T cell ratio ranging from 1:10 to 1:100.
- Incubate the co-culture for 3-5 days at 37°C in a 5% CO₂ incubator.
- After incubation, harvest the cells and stain them with an anti-CD8 antibody.
- Analyze the cells by flow cytometry. Proliferation is measured by the sequential dilution of CFSE fluorescence in the CD8⁺ T cell population.

Data Presentation

Table 1: Dendritic Cell Phenotype after Peptide Loading

Marker	Unloaded DCs (% positive)	FAM-OVA Loaded DCs (% positive)	Unloaded DCs (MFI)	FAM-OVA Loaded DCs (MFI)
CD80				
CD86				
MHC-II				
FAM-OVA	<1%			

MFI: Mean Fluorescence Intensity

Table 2: T Cell Proliferation in Response to Peptide-Loaded DCs

Condition	% Proliferated CD8 ⁺ T cells	Proliferation Index
Unloaded DCs + T cells		
FAM-OVA Loaded DCs + T cells		
T cells alone		

Proliferation Index: The average number of divisions for all cells.

Table 3: Cytokine Production in Co-culture Supernatants

Condition	IFN- γ (pg/mL)	IL-2 (pg/mL)
Unloaded DCs + T cells		
FAM-OVA Loaded DCs + T cells		
T cells alone		

Troubleshooting

- Low Peptide Loading Efficiency:
 - Increase peptide concentration.
 - Increase incubation time.
 - Ensure DCs are healthy and viable.
- High Background T Cell Proliferation:
 - Ensure thorough washing of DCs after peptide loading to remove all unbound peptide.
 - Use a lower DC to T cell ratio.
- No T Cell Proliferation:
 - Confirm peptide loading by flow cytometry.
 - Ensure the T cells are specific for the OVA (257-264) peptide (e.g., OT-I).
 - Check the viability of both DCs and T cells.

Conclusion

The loading of dendritic cells with **FAM-OVA (257-264)** peptide is a robust and versatile technique for studying antigen-specific CD8+ T cell responses. The protocols outlined above provide a comprehensive guide for researchers to successfully perform these experiments and analyze the resulting data. This methodology is fundamental for the preclinical evaluation of peptide-based vaccines and cellular immunotherapies.

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